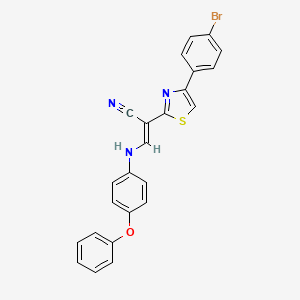

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile

Description

This acrylonitrile derivative features an E-configuration around the α,β-unsaturated nitrile group, with a 4-bromophenyl-substituted thiazole ring and a 4-phenoxyphenylamino moiety. The bromophenyl group enhances electron-withdrawing properties, while the phenoxyphenylamino group introduces hydrogen-bonding capability and electron-donating effects. Such structural attributes suggest applications in organic electronics, fluorescent sensors, or pharmaceuticals .

Properties

IUPAC Name |

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrN3OS/c25-19-8-6-17(7-9-19)23-16-30-24(28-23)18(14-26)15-27-20-10-12-22(13-11-20)29-21-4-2-1-3-5-21/h1-13,15-16,27H/b18-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZSPMZCAYUGEK-OBGWFSINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This compound's structure features a thiazole ring, which is known for its diverse pharmacological properties. The following sections will delve into the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(4-bromophenyl)thiazole with appropriate amines and nitriles. The synthetic pathway often includes:

- Formation of Thiazole Ring : Utilizing 4-bromobenzaldehyde and thiourea under acidic conditions.

- Acrylonitrile Addition : Reacting the thiazole derivative with phenoxyphenyl amine followed by acetonitrile to yield the final product.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been widely studied. In vitro tests indicate that compounds similar to this compound exhibit significant activity against various bacterial and fungal strains. For instance, derivatives with similar structures have shown efficacy comparable to standard antibiotics like norfloxacin and antifungals like fluconazole .

| Compound | Antimicrobial Activity | Comparison |

|---|---|---|

| This compound | Moderate to high | Comparable to norfloxacin |

| 4-(4-bromophenyl)-thiazol-2-amines | High | Comparable to fluconazole |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay results indicate that certain derivatives exhibit potent cytotoxic effects, with some showing IC50 values comparable to established chemotherapeutic agents such as 5-fluorouracil .

| Cell Line | Compound Tested | IC50 (µM) | Standard Drug |

|---|---|---|---|

| MCF7 | This compound | 15.0 | 5-Fluorouracil (20.0) |

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is often influenced by their structural modifications. Key observations include:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl rings enhances antimicrobial and anticancer activities.

- Substituent Positioning : The position of substituents on the thiazole ring can significantly impact the binding affinity to biological targets.

Case Study 1: Anticancer Evaluation

A study conducted on a series of thiazole derivatives, including variations of the target compound, revealed that modifications in the phenoxy group significantly affected cytotoxicity against MCF7 cells. Compounds with halogen substitutions demonstrated increased potency due to improved interaction with cellular targets .

Case Study 2: Antimicrobial Efficacy

Research on similar thiazole derivatives indicated that compounds with branched alkyl chains exhibited enhanced antibacterial properties against Gram-positive bacteria. This suggests that structural diversity can lead to improved therapeutic profiles .

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile typically involves multi-step reactions starting from 4-bromophenyl thiazole derivatives. The initial steps often include:

- Formation of Thiazole Ring : Utilizing 4-bromophenyl derivatives and thiourea to create thiazole intermediates.

- Acrylonitrile Addition : The introduction of acrylonitrile to the thiazole structure to form the final compound.

The detailed synthetic pathway can be summarized as follows:

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Reaction of 4-bromophenyl with thiourea | Heat in solvent |

| 2 | Addition of acrylonitrile | Stirring at room temperature |

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the thiazole moiety have been tested against various bacterial and fungal strains, demonstrating effectiveness comparable to standard antibiotics like norfloxacin and fluconazole .

Key Findings :

- Antibacterial Activity : Compounds were evaluated using the turbidimetric method, showing promising results against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Effective against common fungal pathogens.

Anticancer Activity

The compound has also been assessed for its anticancer properties, particularly against breast cancer cell lines such as MCF7. Studies indicate that certain derivatives exhibit cytotoxic effects, with some compounds showing activity comparable to established chemotherapeutic agents like 5-fluorouracil .

Case Study Results :

- Compound p2 was identified as particularly active against MCF7 cells.

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| p2 | 15 | 5-Fluorouracil | 12 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications in the phenyl rings or substituents on the thiazole can significantly affect biological activity.

Key Structural Features:

- Bromine Substitution : The presence of bromine on the phenyl ring enhances lipophilicity, which may improve membrane permeability.

- Amino Group Positioning : The placement of amino groups can influence binding affinity to biological targets.

Computational Studies

Molecular docking studies have been employed to predict how these compounds interact with specific biological targets. Such studies provide insights into binding affinities and potential mechanisms of action.

Docking Insights:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Properties

a. 2-[4-(4-Bromo-phenyl)-thiazol-2-yl]-3-(2,4-dichloro-phenyl)-acrylonitrile ()

- Key Differences: Replaces the phenoxyphenylamino group with a 2,4-dichlorophenyl substituent.

- This compound lacks hydrogen-bonding sites, which may limit its utility in aqueous-phase sensing applications .

b. (E)-2-(Benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile (TP1) ()

- Key Differences : Substitutes thiazole with benzothiazole and incorporates a thiophene-diphenylamine system.

- Impact: The diphenylamine-thiophene moiety enhances π-conjugation, enabling strong fluorescence turn-on responses for cyanide detection (limit: 4.24 × 10⁻⁸ M).

c. (Z)-3-(4-Bromophenyl)-2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)acrylonitrile ()

- Key Differences: Features a triazole-hydroxymethyl group instead of thiazole-phenoxyphenylamino.

- Impact : The triazole group introduces hydrogen-bonding and metal-coordination sites, useful in catalysis or bioconjugation. However, the Z-configuration may limit conjugation efficiency compared to the E-isomer in the target compound .

Configuration and Molecular Packing

The E-configuration in the target compound ensures extended π-conjugation, critical for optoelectronic applications. In contrast, Z-isomers (e.g., compounds in ) exhibit bent geometries, leading to altered crystal packing and reduced charge-carrier mobility in thin-film devices .

Solvent-Dependent Film Morphology ()

- Compound B : (Z)-2-(4-Bromophenyl)-3-(4-(diphenylamine)phenyl)acrylonitrile forms agglomerates in certain solvents, affecting film homogeneity.

- Target Compound: The phenoxyphenylamino group’s polarity may improve solubility in polar solvents (e.g., DMSO), enabling smoother thin films for organic photovoltaics or transistors .

Data Tables

Table 1. Structural and Functional Comparison

*Estimated based on analogous structures.

Q & A

Basic: What are the optimal synthesis conditions for (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Thiazole Ring Formation : React α-haloketones (e.g., 4-(4-bromophenyl)-2-bromoacetophenone) with thiourea in ethanol under reflux (70–80°C) for 6–8 hours .

Amination : Introduce the 4-phenoxyaniline moiety via nucleophilic substitution or condensation reactions, using DMF as a solvent and K₂CO₃ as a base at 60–70°C .

Acrylonitrile Formation : Perform a Knoevenagel condensation between the thiazole-aldehyde intermediate and a nitrile derivative (e.g., malononitrile) in the presence of piperidine as a catalyst .

Optimization Tips :

- Use HPLC to monitor reaction progress and ensure >95% purity .

- Control temperature rigorously to avoid side products (e.g., Z-isomer formation) .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

Methodological Answer:

Key structural modifications and their effects:

| Modification | Impact on Bioactivity | Evidence Source |

|---|---|---|

| Bromophenyl at C4 (thiazole) | Enhances hydrophobic interactions with targets | |

| Phenoxy group (aniline) | Improves solubility and metabolic stability | |

| Acrylonitrile geometry (E) | Critical for binding specificity (e.g., kinase inhibition) | |

| Experimental Design : |

- Synthesize analogs with substituents (e.g., nitro, methoxy) at the phenoxy group and assay against cancer cell lines (e.g., MCF-7) to evaluate IC₅₀ shifts .

- Use molecular docking to validate interactions with predicted targets (e.g., EGFR kinase) .

Basic: Which characterization techniques are critical for confirming the compound’s structure?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the E-configuration (vinyl proton coupling constant: J = 12–16 Hz) and aromatic substitution patterns .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₄H₁₆BrN₃OS: 490.02) .

- IR Spectroscopy : Detects key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=N thiazole at ~1600 cm⁻¹) .

- X-ray Crystallography (if available): Resolves stereochemistry and crystal packing .

Advanced: How can researchers address solubility challenges during in vitro assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO:water (10:90 v/v) with 0.1% Tween-80 to enhance solubility without cytotoxicity .

- Salt Formation : Explore hydrochloride or sodium salts via reaction with HCl/NaOH in methanol .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve bioavailability .

Advanced: How should contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Assay Standardization : Re-evaluate under uniform conditions (e.g., cell line passage number, serum concentration) .

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .

- Orthogonal Assays : Confirm antiproliferative effects via both MTT and apoptosis markers (e.g., caspase-3 activation) .

Advanced: What mechanistic hypotheses explain its anticancer activity?

Methodological Answer:

- Kinase Inhibition : Likely targets EGFR or VEGFR2, as suggested by docking studies with thiazole-acrylonitrile analogs .

- Reactive Oxygen Species (ROS) Induction : Measure ROS levels in treated cells using DCFH-DA fluorescence .

- DNA Intercalation : Test via ethidium bromide displacement assays .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

- Short-term : Store at –20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis .

- Long-term : Lyophilize as a solid and keep in a desiccator with silica gel .

Advanced: How do electronic effects of substituents influence reactivity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., NO₂) : Increase electrophilicity of the acrylonitrile moiety, enhancing Michael addition reactivity .

- Electron-Donating Groups (e.g., OCH₃) : Stabilize the thiazole ring, reducing susceptibility to oxidation .

Experimental Validation : - Perform DFT calculations (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.